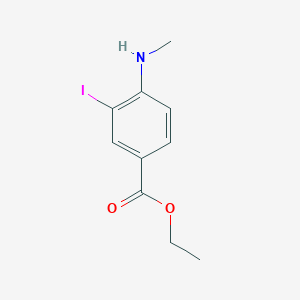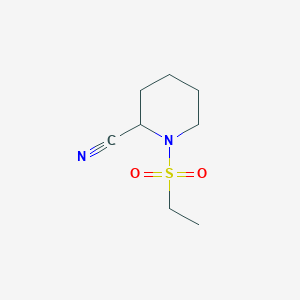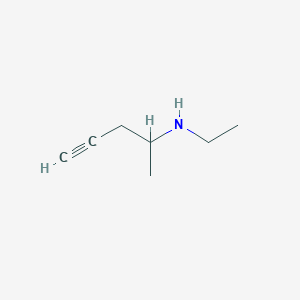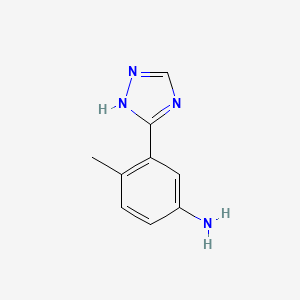
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide is a chemical compound with the molecular formula C27H27INP. It is known for its applications in various chemical reactions and research fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a triphenylphosphonium group, with iodide as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)triphenylphosphoniumiodide typically involves the reaction of (4-(Dimethylamino)phenyl)triphenylphosphonium chloride with sodium iodide in an appropriate solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous stirring, and precise temperature control to ensure high yield and purity. The final product is often obtained through multiple recrystallization steps to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide has a wide range of applications in scientific research:
Biology: Employed in the study of cellular processes and as a probe in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (4-(Dimethylamino)phenyl)triphenylphosphoniumiodide involves its interaction with specific molecular targets. The compound acts as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the formation of reactive intermediates, leading to the desired chemical transformations. The dimethylamino group enhances the electron-donating properties of the ligand, making it more effective in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Dimethylamino)phenyl)diphenylphosphine
- (4-(Dimethylamino)phenyl)methylphosphonium iodide
- (4-(Dimethylamino)phenyl)pyridine derivatives
Uniqueness
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide is unique due to its specific structure, which combines the electron-donating properties of the dimethylamino group with the stability and reactivity of the triphenylphosphonium moiety. This combination makes it particularly effective in catalytic applications and as a probe in various research fields .
Propiedades
Fórmula molecular |
C26H25INP |
|---|---|
Peso molecular |
509.4 g/mol |
Nombre IUPAC |
[4-(dimethylamino)phenyl]-triphenylphosphanium;iodide |
InChI |
InChI=1S/C26H25NP.HI/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-21H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
HZCZXEAVHBOKJM-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




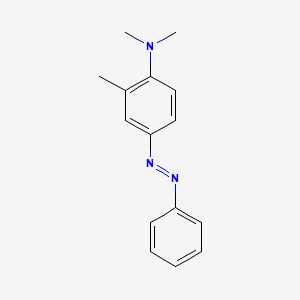

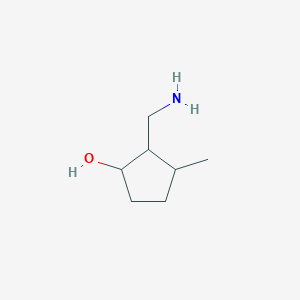
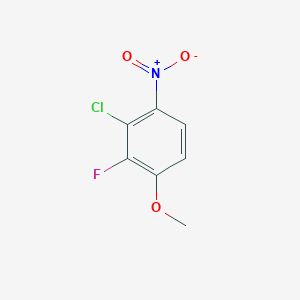
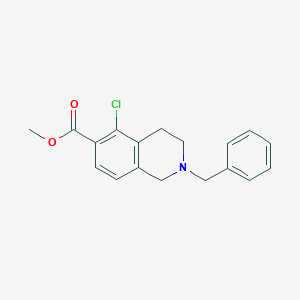
![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)
